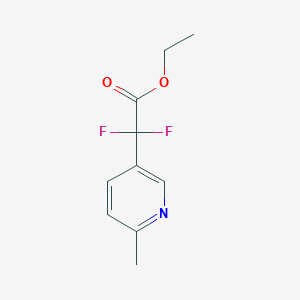

Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-5-4-7(2)13-6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXADEANRRGOUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CN=C(C=C1)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds through a palladium-catalyzed process.

Biochemical Pathways

This pathway is critical in regulating cell proliferation, migration, and survival.

Biological Activity

Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a difluoromethyl group attached to a pyridine ring, which is known to enhance lipophilicity and stability. This structural configuration is crucial for its interaction with various biological targets.

The mechanism of action for this compound involves its binding affinity to specific enzymes and receptors. The difluoromethyl moiety enhances the compound's ability to modulate enzymatic activity, potentially influencing metabolic pathways in biological systems. This compound has been shown to interact with various molecular targets, leading to significant biological effects such as enzyme inhibition and receptor modulation.

Enzyme Interactions

This compound has been studied for its interactions with enzymes involved in metabolic pathways. For example:

- N-myristoyltransferase (NMT) : This enzyme is a promising target for drug development against parasitic diseases like African sleeping sickness. Compounds with similar structures have demonstrated potent inhibitory effects against NMT, suggesting that this compound may also exhibit similar activities .

Pharmacological Studies

In pharmacological studies, compounds related to this compound have shown promising results:

| Compound | Target | IC50 (μM) | Comments |

|---|---|---|---|

| Compound 24 | TbNMT | 0.1 | Improved potency compared to earlier models |

| Compound 29 | TbNMT | 0.7 | Enhanced brain penetration and selectivity |

Case Studies

- Trypanocidal Activity : A study focused on the optimization of compounds targeting Trypanosoma brucei NMT revealed that modifications similar to those in this compound could yield improved potency against the parasite while maintaining favorable pharmacokinetic properties .

- Inhibition of Sphingomyelinase : Research on inhibitors of neutral sphingomyelinase has highlighted the importance of structural modifications in enhancing activity against specific biochemical pathways associated with neurodegenerative diseases. Ethyl derivatives have shown promise in enhancing bioavailability and target engagement .

Research Applications

This compound is utilized in various research domains:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic applications.

- Biological Research : Investigated for its role in studying enzyme interactions and metabolic pathways.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate is investigated for its potential pharmacological properties. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be significant in cancer research.

Case Study: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| MEL-8 | 12.34 | Cell cycle arrest |

| U-937 | 10.50 | Inhibition of proliferation |

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development in cancer therapeutics.

Agrochemicals

The compound has potential applications in the agrochemical industry as a building block for developing herbicides and pesticides. Its unique structure allows for the modification of existing agrochemical frameworks to enhance efficacy and reduce environmental impact.

Research Findings:

A study demonstrated that derivatives of this compound exhibited improved activity against specific pests compared to traditional compounds, suggesting its utility in sustainable agriculture practices.

Material Science

This compound can also be utilized in the development of advanced materials due to its chemical reactivity. Its ability to undergo various chemical transformations makes it suitable for synthesizing polymers with tailored properties.

Application Example:

Researchers have explored using this compound in creating polymeric materials that exhibit enhanced thermal stability and mechanical strength, which are critical for applications in coatings and composites .

Comparison with Similar Compounds

Ethyl 2,2-Difluoro-2-(pyridin-3-yl)acetate

- Molecular Formula: C₉H₉F₂NO₂ .

- Key Differences : Lacks the methyl substituent at the pyridine’s 6-position.

- Physicochemical Properties :

Ethyl 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetate (CAS: 503627-61-0)

- Molecular Formula: C₁₀H₁₁F₂NO₂ (same as the target compound) .

- Key Differences : Methyl group at pyridine’s 2-position instead of 6-position.

- Structural Implications : Positional isomerism alters electronic effects; the 2-methyl group may sterically hinder interactions at the pyridine’s nitrogen, reducing reactivity in coordination chemistry .

Ethyl 2,2-Difluoro-2-(thiophen-3-yl)acetate (CAS: 1245643-36-0)

Ethyl 2,2-Difluoro-2-(3-nitrophenoxy)acetate (CAS: 2060043-62-9)

Ethyl 2,2-Difluoro-2-(pyrrolidin-3-yl)acetate Hydrochloride (CAS: 2408957-54-8)

- Molecular Formula: C₈H₁₃ClF₂NO₂ .

- Key Differences : Pyridine replaced with a saturated pyrrolidine ring.

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Q. What are the common synthetic routes for Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via coupling reactions using halogenated pyridine derivatives. For example, microwave-assisted reactions with ethyl 2,2-difluoro-2-iodoacetate and substituted pyridines in the presence of copper powder and DMSO under inert conditions yield ~26% product. Key factors include temperature control (e.g., 50°C for microwave reactions), stoichiometric ratios of reagents, and post-reaction purification via column chromatography (10–30% EtOAc/hexanes) . Lower yields are attributed to side reactions involving fluorinated intermediates, which require careful quenching with dilute HCl and extraction protocols .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- 1H NMR : Peaks for pyridyl protons (e.g., δ 8.34–9.04 ppm for aromatic protons) and ester groups (δ 4.38 ppm for CH2CH3) confirm the structure .

- X-ray crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 6.8723 Å, β = 109.235°) are reported for analogous fluorinated acetates. Bond lengths (e.g., C–F = 1.34–1.38 Å) and planarity of the pyridine ring validate molecular geometry .

Q. How stable is this compound under varying storage conditions?

Fluorinated esters are sensitive to hydrolysis and light. Recommended storage includes inert atmospheres (argon) at –20°C, with stability monitored via periodic HPLC analysis. Degradation products (e.g., free carboxylic acids) are detectable by TLC (Rf shifts) or IR (loss of ester C=O at ~1737 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives of this compound in radical cascade reactions?

Visible-light-induced reactions with chromones (e.g., 6-methyl-4-oxo-4H-chromen-3-yl) achieve ~52–81% yields using iridium catalysts (e.g., Ir(PPy)3) and blue LED irradiation. Optimizing solvent polarity (DMSO > DMF) and radical initiators (e.g., K2HPO4) enhances regioselectivity. Post-reaction workup with silica gel chromatography (EtOAc/PE gradients) minimizes byproducts .

Q. What contradictions exist in reported biological activities of structurally similar fluorinated acetates?

While some studies suggest antithrombotic potential for coumarin-linked analogs (via platelet aggregation assays), others report limited bioavailability due to esterase-mediated hydrolysis. For example, ethyl 2,2-difluoro-2-(7-methoxycoumarin-3-yl)acetate shows in vitro activity but poor in vivo stability. These discrepancies highlight the need for prodrug strategies or stabilized formulations .

Q. How do computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations for analogous nitroaryl acetates reveal electrophilic character at the difluoroacetate group (LUMO = –1.8 eV), favoring nucleophilic attacks. Molecular docking studies with thrombin (PDB: 1NL2) predict binding interactions at the active site, guiding structure-activity relationship (SAR) optimization .

Q. What challenges arise in resolving crystallographic disorder for fluorinated pyridine derivatives?

Disorder in the pyridyl-methyl group is common due to rotational flexibility. Refinement strategies using SHELXL with anisotropic displacement parameters (ADPs) and restraints on bond distances (e.g., C–C = 1.48 Å) improve model accuracy. High-resolution data (d ≤ 0.8 Å) and low-temperature measurements (100 K) reduce thermal motion artifacts .

Methodological Considerations

Q. How should researchers handle discrepancies in NMR data for fluorinated intermediates?

Fluorine atoms induce deshielding effects, causing unexpected splitting patterns. For example, coupling between fluorine and adjacent protons (e.g., 3JHF = 18–22 Hz) can complicate integration. Use deuterated DMSO or CDCl3 for consistent solvent shifts, and compare with computed NMR spectra (GIAO method) for validation .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Flash chromatography : Gradient elution (EtOAc/hexanes) resolves polar byproducts (e.g., nitro derivatives).

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (Rgt(F) < 0.05).

- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) achieve >98% purity for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.